2-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide
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Description
2-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide is a useful research compound. Its molecular formula is C16H19NO2S2 and its molecular weight is 321.45. The purity is usually 95%.
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Scientific Research Applications
Cyclooxygenase-2 Inhibitors Development
A study by Hashimoto et al. (2002) explored derivatives of benzenesulfonamides, demonstrating their potential as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. This research is foundational for developing treatments for inflammation, pain, and possibly cancer. The introduction of specific substituents to the sulfonamide group on the phenyl ring, such as a fluorine atom, significantly enhanced COX-2 inhibition selectivity, leading to the identification of potent, selective, and orally active COX-2 inhibitors, like JTE-522, for clinical trials in treating rheumatoid arthritis, osteoarthritis, and acute pain Hashimoto et al., 2002.
Anticancer and Antiviral Agents Synthesis
Küçükgüzel et al. (2013) synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. This study illustrates the compound's versatility in contributing to the development of therapies for diverse conditions, including cancer and viral infections Küçükgüzel et al., 2013.
Enzyme Inhibition for Therapeutic Applications
Gul et al. (2018) developed sulfonamide derivatives as selective inhibitors for human carbonic anhydrase IX (hCA IX) or XII (hCA XII), highlighting their potential as anticancer drug candidates. Their work underscores the significance of sulfonamide compounds in targeting enzymes specific to cancer cells, offering a pathway to highly selective cancer therapies Gul et al., 2018.
Advanced Organic Synthesis Techniques
Anbarasan et al. (2011) presented a benign method for the electrophilic cyanation of aryl and heteroaryl bromides, using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a reagent. This methodology facilitates the synthesis of benzonitriles, proving essential for pharmaceutical and chemical research by enabling the production of complex molecules with high efficiency and minimal environmental impact Anbarasan et al., 2011.
Properties
IUPAC Name |
2-phenyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-21(19,12-8-14-5-2-1-3-6-14)17-13-16(9-10-16)15-7-4-11-20-15/h1-7,11,17H,8-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIVVMNPIRHVIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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